![molecular formula C15H13N3O2 B14329014 4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid CAS No. 110325-32-1](/img/structure/B14329014.png)
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid is a compound that features an indazole moiety linked to a benzoic acid structure Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid typically involves the condensation of 1H-indazole with 4-chloromethylbenzoic acid. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce nitro, sulfonyl, or other functional groups onto the aromatic ring.
Applications De Recherche Scientifique
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(1H-Indazol-1-yl)amino]methyl}benzoic acid
- 4-{[(1H-Imidazol-1-yl)methyl]benzoic acid}
- 4-{[(1H-Benzimidazol-1-yl)methyl]benzoic acid}
Uniqueness
4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid is unique due to the specific positioning of the indazole moiety, which can influence its binding affinity and selectivity for biological targets. This structural feature can result in distinct biological activities compared to similar compounds, making it a valuable molecule for drug discovery and development .
Propriétés
Numéro CAS |
110325-32-1 |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
4-[(1H-indazol-5-ylamino)methyl]benzoic acid |
InChI |
InChI=1S/C15H13N3O2/c19-15(20)11-3-1-10(2-4-11)8-16-13-5-6-14-12(7-13)9-17-18-14/h1-7,9,16H,8H2,(H,17,18)(H,19,20) |
Clé InChI |
XJJOSNVHEPLEOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC2=CC3=C(C=C2)NN=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


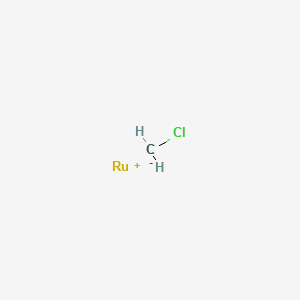


silane](/img/structure/B14328963.png)

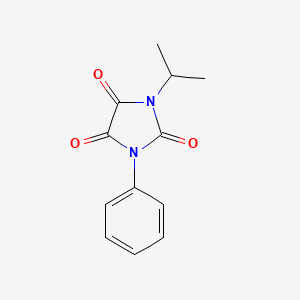


![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)

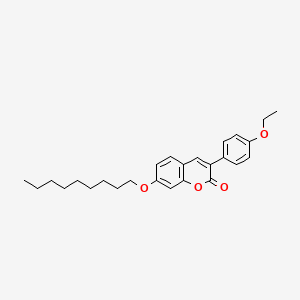
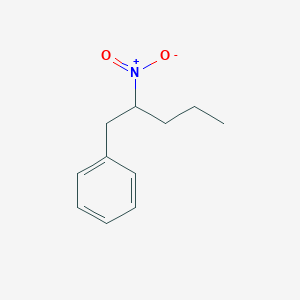
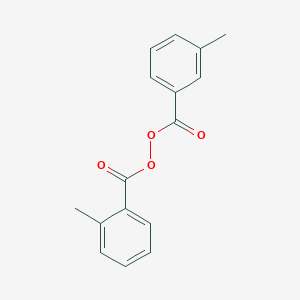
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
